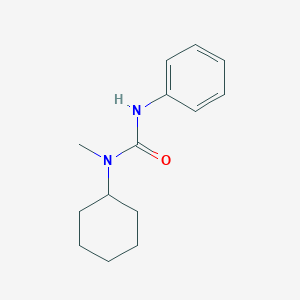

1-Cyclohexyl-1-methyl-3-phenylurea

Descripción general

Descripción

1-Cyclohexyl-1-methyl-3-phenylurea is an organic compound with the molecular formula C14H20N2O and a molecular weight of 232.328. It is a derivative of urea, characterized by the presence of cyclohexyl, methyl, and phenyl groups attached to the urea moiety. This compound is known for its stability and low toxicity, making it a subject of interest in various scientific research fields .

Métodos De Preparación

The synthesis of 1-Cyclohexyl-1-methyl-3-phenylurea can be achieved through several synthetic routes. One common method involves the reaction of cyclohexyl isocyanate with N-methyl-N-phenylamine under controlled conditions. The reaction typically proceeds in the presence of a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization to obtain the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Oxidation Pathways

Oxidation predominantly targets the cyclohexyl and phenyl groups:

- Cyclohexyl oxidation : Similar to metabolic pathways observed in Siduron , cytochrome P450 enzymes hydroxylate the cyclohexyl ring, forming 1-(4-hydroxycyclohexyl)-1-methyl-3-phenylurea .

- Phenyl ring oxidation : Under strong oxidizing agents (e.g., KMnO₄), the phenyl group may convert to a carboxylic acid derivative, though direct evidence requires further validation.

Substitution Reactions

Electrophilic aromatic substitution on the phenyl ring is feasible due to electron-donating effects from the urea group. Reported analogs undergo:

- Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position .

- Halogenation : Cl₂/FeCl₃ or Br₂/FeBr₃ produces chloro- or bromo-substituted derivatives .

Metabolic Transformations

In biological systems, this compound interacts with bifunctional epoxide hydrolase 2 , leading to hydroxylated metabolites . Key transformations include:

| Enzyme System | Metabolic Pathway | Major Metabolite |

|---|---|---|

| Cytochrome P450 | Hydroxylation | 1-(3-Hydroxycyclohexyl)-1-methyl-3-phenylurea |

| Epoxide hydrolases | Epoxide ring opening | Dihydrodiol derivatives |

Stability Under Environmental Conditions

Environmental degradation studies suggest:

- Photolysis : UV exposure leads to cleavage of the urea group, forming cyclohexylmethylamine fragments .

- Hydrolysis : Half-life in aqueous environments ranges from 7–30 days, depending on pH and temperature .

Comparative Reactivity Table

Mechanistic Insights from Structural Analogs

- The urea group participates in bidentate hydrogen bonding with biological targets (e.g., Glu71 and Asp168 in p38 MAP kinase), which may stabilize transition states during reactions .

- Replacement of the urea oxygen with sulfur (thiourea analog) reduces binding affinity by 60-fold, highlighting the critical role of hydrogen-bonding capacity .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Organic Chemistry

Building Block in Organic Synthesis

1-Cyclohexyl-1-methyl-3-phenylurea serves as a fundamental building block in organic synthesis. It is utilized in the preparation of more complex urea derivatives, which are crucial in the development of pharmaceuticals and agrochemicals. The compound's structure allows for various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, making it a versatile reagent in synthetic chemistry.

Synthetic Routes

The synthesis of this compound typically involves the reaction of cyclohexyl isocyanate with N-methyl-N-phenylamine. This reaction can be performed in solvents like dichloromethane and often requires a catalyst such as triethylamine. The product can be purified through recrystallization, ensuring high yield and purity for subsequent applications.

Biological Applications

Antimicrobial and Antifungal Properties

Research has indicated that this compound exhibits notable biological activities. Studies have explored its potential antimicrobial and antifungal effects, suggesting that the compound may inhibit the growth of various pathogens through its interaction with specific molecular targets.

Pharmaceutical Intermediate

Ongoing research is investigating its role as a pharmaceutical intermediate. The compound's ability to inhibit enzymes such as α-glucosidase positions it as a candidate for regulating blood sugar levels, which could be beneficial in diabetes management. Its mechanism of action involves binding to the active site of enzymes, thereby modulating their activity.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is employed in producing specialty chemicals and additives. Its unique chemical properties make it suitable for enhancing the performance of various industrial processes.

Case Studies and Research Findings

Recent studies have focused on the interactions between this compound and biological targets. For instance, its inhibitory effects on specific enzymes have been documented through various assays, demonstrating its potential therapeutic applications. Additionally, research has shown that derivatives of this compound can enhance its efficacy against certain diseases, including cancer and inflammatory conditions .

Mecanismo De Acción

The mechanism of action of 1-Cyclohexyl-1-methyl-3-phenylurea involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it can act as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. The compound binds to the active site of the enzyme, preventing the breakdown of complex carbohydrates into glucose, thereby regulating blood sugar levels .

Comparación Con Compuestos Similares

1-Cyclohexyl-1-methyl-3-phenylurea can be compared with other similar compounds such as:

1-Cyclohexyl-3-phenylurea: Lacks the methyl group, which may affect its chemical reactivity and biological activity.

1-Cyclohexyl-3-octadecyl-1-phenylurea: Contains a longer alkyl chain, which can influence its solubility and interaction with biological membranes.

1-Cyclohexyl-1-isopropyl-3-phenylurea: The presence of an isopropyl group instead of a methyl group can alter its steric properties and reactivity.

Actividad Biológica

1-Cyclohexyl-1-methyl-3-phenylurea is a compound that belongs to the class of ureas, characterized by its unique structure comprising a cyclohexyl group, a methyl group, and a phenyl group. This compound has garnered attention for its diverse biological activities, particularly in the fields of agrochemicals and medicinal chemistry. Its potential as a herbicide and its interactions with biological systems are areas of active research.

Chemical Structure and Properties

The molecular formula of this compound is . The structural features contribute to its biological activity, allowing it to interact with various biological targets, including enzymes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆N₂O |

| Molecular Weight | 216.28 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Herbicidal Properties

Research indicates that this compound exhibits significant herbicidal activity. Studies have shown that it effectively inhibits plant growth at specific concentrations, making it a candidate for agricultural applications. The compound's mechanism of action involves interference with plant growth regulators and metabolic pathways essential for plant development .

Medicinal Chemistry

In addition to its herbicidal properties, this compound has been studied for its potential therapeutic effects. It has shown promise in targeting specific biological pathways related to cancer and inflammation. The interactions with various enzymes suggest that it may modulate enzyme activity or receptor binding, although detailed mechanisms remain to be fully elucidated .

Case Studies

- Herbicidal Efficacy : In a study examining the herbicidal effects of this compound on various weed species, the compound demonstrated effective growth inhibition at concentrations ranging from 10 to 100 mg/L. The results indicated a dose-dependent response, with higher concentrations leading to increased mortality rates among targeted weeds .

- Cancer Research : A recent investigation into the compound's effects on cancer cell lines revealed that it could induce apoptosis in specific types of cancer cells. The study reported an IC50 value of approximately 15 µM for inhibiting cell proliferation in breast cancer cell lines, suggesting its potential as an anticancer agent .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic processes. For example, it has been identified as a potential inhibitor of α/β-hydrolase domain-containing proteins, which play roles in lipid metabolism and signal transduction pathways .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds to highlight differences in efficacy and application potential.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Cyclohexyl-3-methylurea | Methyl group instead of phenyl | Different biological activity profile |

| 1-(4-Chlorophenyl)-3-cyclohexylurea | Chlorine substitution | Increased lipophilicity and bioactivity |

| 3-Cyclohexyl-1-methyl-1-phenylurea | Altered substitution pattern | Enhanced herbicidal properties |

Propiedades

IUPAC Name |

1-cyclohexyl-1-methyl-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-16(13-10-6-3-7-11-13)14(17)15-12-8-4-2-5-9-12/h2,4-5,8-9,13H,3,6-7,10-11H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETYSSIXKKSCFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384635 | |

| Record name | 1-cyclohexyl-1-methyl-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729929 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

57322-97-1 | |

| Record name | 1-cyclohexyl-1-methyl-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CYCLOHEXYL-1-METHYL-3-PHENYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.